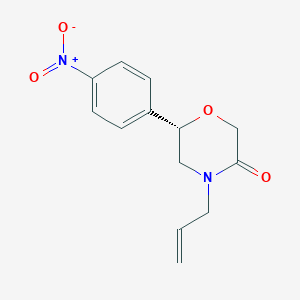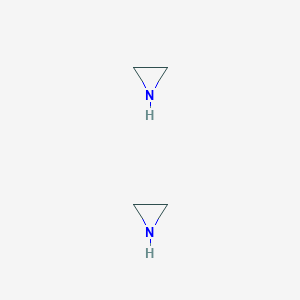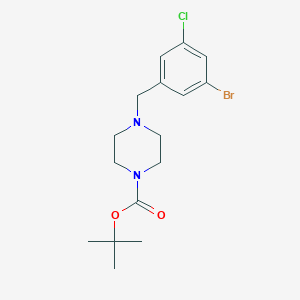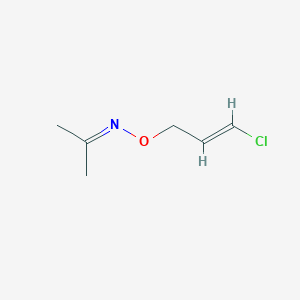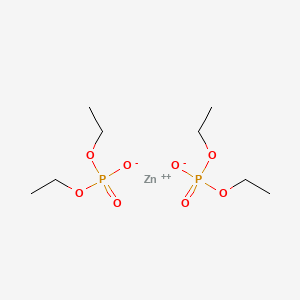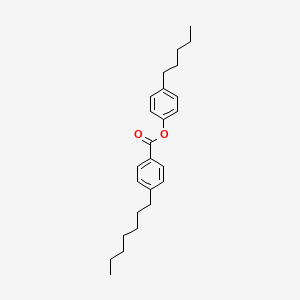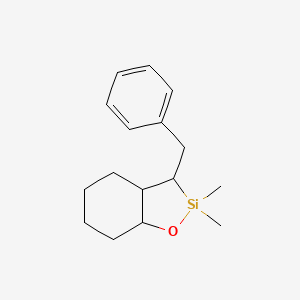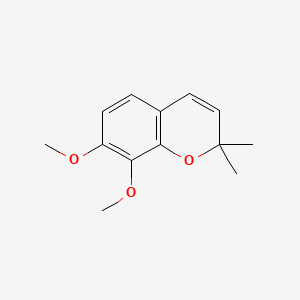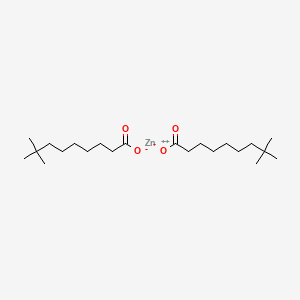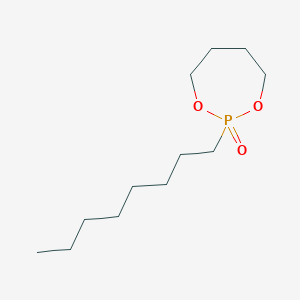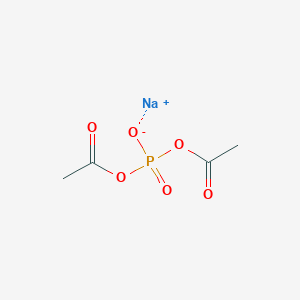
Sodium diacetyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium diacetyl phosphate is an inorganic compound with the chemical formula NaH2PO4. It is a sodium salt of diacetyl phosphate and is commonly used in various industrial and scientific applications. This compound is known for its stability and solubility in water, making it a valuable component in numerous formulations.
準備方法
Synthetic Routes and Reaction Conditions: Sodium diacetyl phosphate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction can be represented as follows: [ \text{H}_3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate. The resulting solution of monosodium phosphate is then partially neutralized with sodium hydroxide to produce this compound .
化学反応の分析
Types of Reactions: Sodium diacetyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: It can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with sodium chloride or potassium chloride can lead to the formation of corresponding phosphates.
Major Products:
Oxidation: Higher oxidation state phosphates such as sodium pyrophosphate.
Reduction: Lower oxidation state phosphates such as sodium hypophosphite.
Substitution: Formation of other sodium or potassium phosphates.
科学的研究の応用
Sodium diacetyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in the preparation of biological buffers and media.
Medicine: Utilized in pharmaceutical formulations for its buffering properties.
Industry: Used in food processing as a leavening agent and in detergents as a water softener
作用機序
The mechanism of action of sodium diacetyl phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized to form water and other stable compounds .
類似化合物との比較
Sodium phosphate: Similar in its buffering capacity but differs in its chemical structure.
Dipotassium phosphate: Another buffering agent with similar applications but different solubility properties.
Sodium pyrophosphate: Used in similar industrial applications but has a different chemical structure and reactivity.
Uniqueness: Sodium diacetyl phosphate is unique due to its specific solubility and stability properties, making it particularly useful in applications where precise pH control is required. Its ability to form stable solutions and its compatibility with various industrial processes set it apart from other similar compounds .
特性
CAS番号 |
33249-27-3 |
|---|---|
分子式 |
C4H6NaO6P |
分子量 |
204.05 g/mol |
IUPAC名 |
sodium;diacetyl phosphate |
InChI |
InChI=1S/C4H7O6P.Na/c1-3(5)9-11(7,8)10-4(2)6;/h1-2H3,(H,7,8);/q;+1/p-1 |
InChIキー |
CLRKHNHDNSVNJG-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OP(=O)([O-])OC(=O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
